molecular formula C9H14N2O4S2 B5842633 N-{5-methyl-2-[(methylsulfonyl)amino]phenyl}methanesulfonamide

N-{5-methyl-2-[(methylsulfonyl)amino]phenyl}methanesulfonamide

Cat. No.: B5842633
M. Wt: 278.4 g/mol
InChI Key: LAUWCKCPAQBYRD-UHFFFAOYSA-N
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Description

N-{5-methyl-2-[(methylsulfonyl)amino]phenyl}methanesulfonamide is a chemical compound with the molecular formula C9H14N2O4S2 It is characterized by the presence of a methylsulfonyl group and a methanesulfonamide group attached to a phenyl ring

Properties

IUPAC Name

N-[2-(methanesulfonamido)-4-methylphenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S2/c1-7-4-5-8(10-16(2,12)13)9(6-7)11-17(3,14)15/h4-6,10-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUWCKCPAQBYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-methyl-2-[(methylsulfonyl)amino]phenyl}methanesulfonamide typically involves the reaction of 5-methyl-2-aminophenylmethanesulfonamide with methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{5-methyl-2-[(methylsulfonyl)amino]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-{5-methyl-2-[(methylsulfonyl)amino]phenyl}methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-methyl-2-[(methylsulfonyl)amino]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but contains trifluoromethanesulfonyl groups instead of methylsulfonyl groups.

    N-(4-(methylsulfonyl)phenyl)methanesulfonamide: Similar but lacks the methyl group on the phenyl ring.

Uniqueness

N-{5-methyl-2-[(methylsulfonyl)amino]phenyl}methanesulfonamide is unique due to the presence of both methylsulfonyl and methanesulfonamide groups, which can impart distinct chemical and biological properties.

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